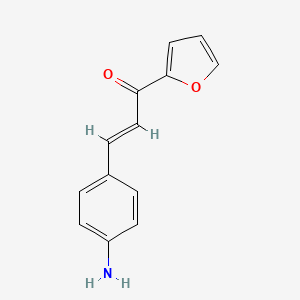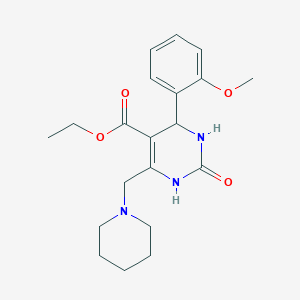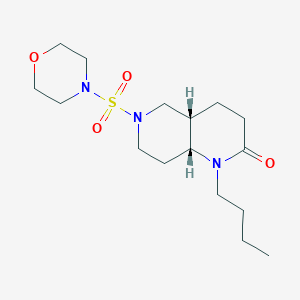![molecular formula C15H13N5O2 B5418240 4-methoxy-N-[3-(1H-tetrazol-5-yl)phenyl]benzamide](/img/structure/B5418240.png)
4-methoxy-N-[3-(1H-tetrazol-5-yl)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“4-methoxy-N-[3-(1H-tetrazol-5-yl)phenyl]benzamide” is a chemical compound that belongs to the class of organic compounds known as tetrazoles . Tetrazoles are compounds containing a ring of four nitrogen atoms and one carbon atom .
Molecular Structure Analysis
The molecular formula of “this compound” is C15H13N5O2 . The tetrazole is a five-membered aza compound with 6π electrons, and 5-substituted tetrazole reactivity is similar to aromatic compounds .Chemical Reactions Analysis
Tetrazoles easily react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . They undergo reaction with few active metals and produce new compounds which are explosives to shocks .Physical And Chemical Properties Analysis
Tetrazoles show melting point temperature at 155–157°C . On heating, tetrazoles decomposed and emit toxic nitrogen fumes . These are burst vigorously on exposed to shock, fire, and heat on friction . Tetrazole dissolves in water, acetonitrile, etc .Safety and Hazards
Future Directions
Tetrazoles and their derivatives play a very important role in medicinal and pharmaceutical applications . The synthesis of tetrazole derivatives can be approached in eco-friendly ways . Therefore, future research could focus on developing more efficient and environmentally friendly synthesis methods for tetrazole derivatives, including “4-methoxy-N-[3-(1H-tetrazol-5-yl)phenyl]benzamide”. Additionally, more studies are needed to explore the specific biological activities and potential therapeutic applications of this compound.
properties
IUPAC Name |
4-methoxy-N-[3-(2H-tetrazol-5-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O2/c1-22-13-7-5-10(6-8-13)15(21)16-12-4-2-3-11(9-12)14-17-19-20-18-14/h2-9H,1H3,(H,16,21)(H,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFQIHCCAMNELHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NNN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-3-ethyl-2-thioxo-4-imidazolidinone](/img/structure/B5418171.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-cyclopentyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B5418172.png)
![3-(1H-pyrazol-5-yl)-1-[4-(1H-tetrazol-1-ylmethyl)benzoyl]piperidine](/img/structure/B5418177.png)
![N-[2-(2-chlorophenoxy)ethyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5418179.png)
![ethyl 1-[2-(3-isopropylphenoxy)ethyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5418187.png)

![tert-butyl 3-[4-(aminocarbonyl)-1-piperidinyl]propanoate](/img/structure/B5418194.png)
![N-[2-(4-ethyl-4H-1,2,4-triazol-3-yl)ethyl]-2-[1-(4-fluorobenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5418204.png)




![3-(4-fluorophenyl)-N-[4-(4-morpholinyl)benzyl]propanamide](/img/structure/B5418239.png)